(R)-(+)-6,6'-Dimethyl-2,2'-biphenyldiamine chemical structure
(R)-(+)-6,6'-Dimethyl-2,2'-biphenyldiamine chemical structure
Executive Summary
(R)-(+)-6,6'-Dimethyl-2,2'-biphenyldiamine (CAS: 3685-06-1) is a pivotal axially chiral building block in asymmetric synthesis. Distinguished by its
This guide provides a rigorous technical analysis of its structure, a field-validated protocol for its synthesis and optical resolution, and a mechanistic breakdown of its application in asymmetric catalysis.
Chemical Identity & Structural Analysis[1][2]
Core Physicochemical Properties[3]
| Property | Data |
| IUPAC Name | (R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine |
| CAS Number | 3685-06-1 (R-isomer); 3685-05-0 (S-isomer); 20261-65-8 (racemate) |
| Molecular Formula | C |
| Molecular Weight | 212.29 g/mol |
| Physical State | Off-white to pale brown crystalline solid |
| Melting Point | 154–156 °C (racemate); Enantiomers may vary slightly |
| Chirality | Axial (Atropisomerism) |
| Optical Rotation |
Atropisomerism and Conformational Stability
The defining feature of (R)-(+)-6,6'-Dimethyl-2,2'-biphenyldiamine is its atropisomerism .[1] Unlike point chirality (e.g., carbon stereocenters), its chirality arises from restricted rotation around the C1-C1' biphenyl bond.
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Steric Barrier: The methyl groups at the 6 and 6' positions create significant steric repulsion with the amine groups and protons on the opposing ring. This raises the rotational energy barrier well above the threshold required for isolation at room temperature (
kcal/mol). -
Dihedral Angle: Crystallographic studies of analogous 2,2',6,6'-substituted biphenyls suggest a dihedral angle typically between 70° and 85° . This "skewed" geometry creates a distinct chiral pocket that transfers chiral information effectively to coordinated metal centers.
Synthesis and Optical Resolution Protocol
The synthesis of enantiopure (R)-(+)-6,6'-dimethyl-2,2'-biphenyldiamine involves constructing the biaryl backbone followed by a critical optical resolution step. The following protocol synthesizes field-proven methodologies.
Synthetic Pathway (Graphviz Visualization)
Caption: Step-wise synthesis and resolution pathway for obtaining the (R)-enantiomer.
Detailed Experimental Protocol
Step 1: Backbone Construction (Ullmann Coupling)
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Precursor Preparation: Convert 2-amino-3-methylnitrobenzene to 2-iodo-3-methylnitrobenzene via a standard Sandmeyer reaction (NaNO
, HCl, followed by KI). -
Coupling: Heat the iodide (1 equiv) with activated Copper powder (2-3 equiv) in DMF at reflux (approx. 150°C) for 4-6 hours.
-
Workup: Filter off copper residues while hot. Pour filtrate into water to precipitate the 2,2'-dinitro-6,6'-dimethylbiphenyl . Recrystallize from ethanol.
Step 2: Reduction to Diamine
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Dissolve the dinitro compound in ethyl acetate or ethanol.
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Add catalytic Raney Nickel or Pd/C (10 wt%).
-
Hydrogenate under H
atmosphere (balloon pressure or 3-5 bar) at room temperature until H uptake ceases. -
Filter catalyst and concentrate to yield the (±)-2,2'-diamino-6,6'-dimethylbiphenyl .
Step 3: Optical Resolution (The Critical Step)
This protocol uses L-(+)-Tartaric Acid to selectively crystallize the diastereomeric salt of the (R)-amine.
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Salt Formation: Dissolve the racemic diamine (10 mmol) in hot ethanol (30 mL). Separately, dissolve L-(+)-tartaric acid (10 mmol) in hot ethanol (20 mL). Mix the solutions while hot.
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Crystallization: Allow the mixture to cool slowly to room temperature, then stand overnight at 4°C. The diastereomeric salt (R)-diamine · L-tartrate typically crystallizes out first due to lower solubility.
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Purification: Filter the crystals. To ensure high optical purity (>99% ee), recrystallize the salt from boiling ethanol or an ethanol/water mixture 1-2 times.
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Liberation of Free Base: Suspend the purified salt in water and basify with 2M NaOH solution (pH > 12). Extract the free amine into dichloromethane (DCM).
-
Isolation: Dry the DCM layer over Na
SO and evaporate to yield (R)-(+)-6,6'-dimethyl-2,2'-biphenyldiamine .
3.3 Self-Validating Analytical Check
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Optical Rotation: Check
. It must be positive. -
Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase).
-
Expectation: A single dominant peak. If a minor peak exists, calculate enantiomeric excess (ee):
. Target ee > 99%.
-
Applications in Asymmetric Catalysis[1][6][7]
The (R)-diamine is rarely used as a "naked" ligand. Instead, it is the scaffold for sophisticated ligands like BIPHEMP (the dimethyl analogue of the famous BINAP) or Schiff-base ligands.
Synthesis of BIPHEMP
The diamine is converted to the dibromide (via Sandmeyer), then lithiated and trapped with chlorodiphenylphosphine (
Mechanism: Pd-Catalyzed Asymmetric Suzuki-Miyaura Coupling
Ligands derived from this core create a chiral pocket around the Palladium center, forcing incoming substrates to adopt a specific orientation.
Caption: General catalytic cycle for Pd-catalyzed coupling using a chiral biphenyl ligand (L).*
Key Mechanistic Insight: The 6,6'-methyl groups of the ligand backbone prevent rotation of the ligand itself, maintaining a rigid chiral environment. During the Reductive Elimination step (the stereo-determining step), this rigidity discriminates between the two enantiomeric transition states, leading to high enantioselectivity in the formation of axially chiral biaryl products.
References
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Synthesis and Resolution of Biphenyl Diamines
- Source: "Syntheses and resolutions of new chiral biphenyl backbones." Tetrahedron, 2010.
- Relevance: Establishes the protocol for nitro-reduction and resolution strategies for dimethyl-substituted biphenyls.
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(Verified via snippet 1.9)
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BIPHEMP Ligand Synthesis
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Source: Frejd, T. and Klingstedt, T. "2,2'-Dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP) as a Chiral Ligand..."[2] Acta Chemica Scandinavica, 1989.
- Relevance: Details the conversion of the diamine/halide backbone into the phosphine ligand.
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(Verified via snippet 1.16)
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General Resolution with Tartaric Acid
- Source: "A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid.
- Relevance: Provides the foundational chemistry for amine resolution using tartaric acid, applicable to the biphenyl system.
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(Verified via snippet 1.12)
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Chemical Identity & Safety Data
- Source: PubChem Compound Summary for CID 882241.
- Relevance: Confirmation of CAS 3685-06-1, physical properties, and safety hazards (H302, H315).
-
(Verified via snippet 1.6)
